![molecular formula C8H13N3 B1420804 N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride CAS No. 921090-99-5](/img/structure/B1420804.png)
N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride
描述
N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride is a chemical compound with the empirical formula C6H13Cl2N3 and a molecular weight of 198.09 g/mol . This compound is a derivative of imidazole, a five-membered ring containing two nitrogen atoms, which is known for its wide range of applications in various fields including pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methylimidazole with formaldehyde and cyclopropylamine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
In an industrial setting, the production of N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process .
化学反应分析
Types of Reactions
N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nature of the substituent introduced.
科学研究应用
N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies . Additionally, the compound can interact with nucleic acids and proteins, potentially inhibiting their function or altering their activity . The cyclopropanamine moiety may also contribute to the compound’s biological activity by interacting with cellular membranes or enzymes .
相似化合物的比较
Similar Compounds
N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride: Similar structure but with a methyl group instead of a cyclopropanamine moiety.
N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride: Contains an aniline group instead of a cyclopropanamine moiety.
(1-ethyl-1H-imidazol-2-yl)methylamine dihydrochloride: Contains an ethyl group instead of a cyclopropanamine moiety.
Uniqueness
N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride is unique due to the presence of the cyclopropanamine moiety, which imparts distinct steric and electronic properties to the molecule. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications .
属性
IUPAC Name |
N-[(5-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6-4-10-8(11-6)5-9-7-2-3-7/h4,7,9H,2-3,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFNVIBXNPWOAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



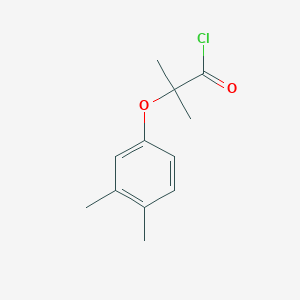
![4-[(3-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420723.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420725.png)
![5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1420726.png)
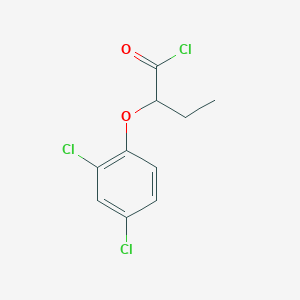
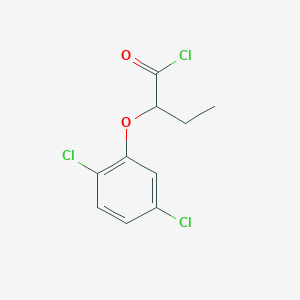
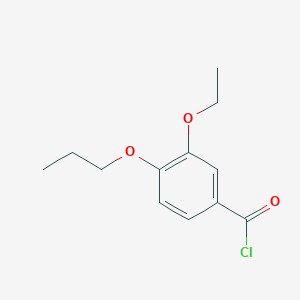
![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420734.png)
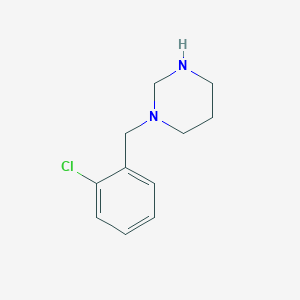

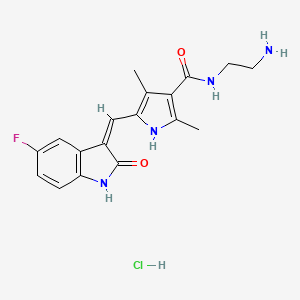
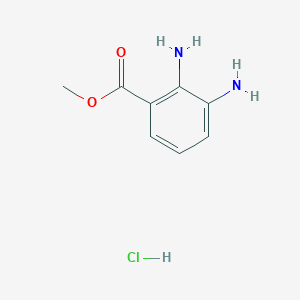
amine](/img/structure/B1420743.png)
